molecular formula C14H14OS B8513130 4-(4-Methylthiophenoxy)benzyl alcohol

4-(4-Methylthiophenoxy)benzyl alcohol

Cat. No.: B8513130
M. Wt: 230.33 g/mol
InChI Key: CMRVYOYWEGWVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylthiophenoxy)benzyl alcohol is a chemical building block of significant interest in organic and medicinal chemistry. Its structure, featuring a benzyl alcohol group linked to a methylthiophenoxy ring, makes it a versatile intermediate. Researchers primarily utilize this compound and its analogs in Solid-Phase Peptide Synthesis (SPPS) . In this context, the benzylic alcohol can be functionalized and used to anchor the first amino acid to a resin or as a key component in designing specialized linkers for the synthesis of peptide alcohols and depsipeptides . Beyond peptide chemistry, this scaffold holds value in pharmaceutical research for the development of novel therapeutic agents. The methylthioether group can be explored as a potential metabolic point or for its electronic properties, influencing the molecule's overall bioavailability and interaction with biological targets. Studies into signaling pathways affected by related compounds highlight the complex role such structures can play in biochemical processes, although the specific mechanisms of action for this compound are target-dependent and a key area of investigation . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses , nor for human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H14OS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3

InChI Key

CMRVYOYWEGWVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)CO

Origin of Product

United States

Synthetic Methodologies for 4 4 Methylthiophenoxy Benzyl Alcohol

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 4-(4-Methylthiophenoxy)benzyl alcohol, this process identifies several logical disconnections and corresponding precursors.

The two key structural features are the diaryl thioether linkage (Aryl-S-Aryl) and the benzylic alcohol (-CH₂OH).

Disconnection of the C-S Bond: This is a common and effective strategy. Cleaving the bond between the sulfur atom and one of the aromatic rings suggests two primary precursor pairs:

4-Methylthiophenol and a 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol).

4-Halotoluene and 4-mercaptobenzyl alcohol. This approach points toward coupling reactions like the Ullmann condensation or nucleophilic aromatic substitution to form the thioether bond.

Functional Group Interconversion (FGI) of the Benzyl (B1604629) Alcohol: The benzyl alcohol moiety can be retrosynthetically derived from other functional groups at the benzylic position. This strategy maintains the diaryl thioether core while transforming a precursor functional group in the final step.

From an Aldehyde: The most common precursor is 4-(4-methylthiophenoxy)benzaldehyde. A simple reduction reaction would yield the target alcohol.

From a Carboxylic Acid or Ester: Similarly, 4-(4-methylthiophenoxy)benzoic acid or its corresponding esters can be reduced to form the benzyl alcohol.

Disconnection of the Benzylic C-C Bond: This approach involves forming the bond between the aromatic ring and the hydroxymethyl group.

This leads to a 4-(4-methylthiophenoxy)aryl halide (e.g., 4-(4-methylthiophenoxy)bromobenzene) and a one-carbon electrophile, such as formaldehyde. This pathway is characteristic of a Grignard reaction. wikipedia.orgdoubtnut.com

Each of these retrosynthetic pathways suggests different strategic approaches and specific reaction types, which are detailed in the subsequent sections.

Convergent and Divergent Synthesis Strategies

The assembly of this compound can be approached through either convergent or divergent strategies, depending on the chosen retrosynthetic pathway.

A convergent synthesis involves preparing key fragments of the molecule separately and then joining them in the later stages. For this target molecule, a classic convergent approach would be to synthesize a 4-(4-methylthiophenoxy)aryl fragment and a separate one-carbon unit (like formaldehyde) and then combine them, for instance, via a Grignard reaction. Another convergent route involves coupling 4-methylthiophenol with a suitable 4-substituted benzyl alcohol derivative. This method is often efficient as it builds the molecular complexity quickly from well-defined precursors.

A divergent synthesis would typically involve preparing a core intermediate, such as 4-(4-methylthiophenoxy)benzaldehyde, which could then be used to synthesize not only the target benzyl alcohol (via reduction) but potentially other derivatives as well. While this article focuses solely on the benzyl alcohol, the strategic placement of the aldehyde as a late-stage precursor is a hallmark of a divergent plan.

Ullmann-Type Coupling for Aryl-Sulfur Bond Formation

The Ullmann condensation is a classic and highly relevant method for forming diaryl ether and diaryl thioether bonds. beilstein-journals.orgnih.gov This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or thiol. nih.gov Modern variations have made this reaction more efficient and milder. nih.govacs.org

To synthesize the diaryl thioether core of this compound, a plausible Ullmann-type approach would involve the reaction between 4-methylthiophenol and a 4-halobenzyl alcohol (or a protected version).

General Reaction Scheme: 4-CH₃-C₆H₄-SH + X-C₆H₄-CH₂OH → 4-CH₃-C₆H₄-S-C₆H₄-CH₂OH + HX (where X = I, Br)

The effectiveness of this coupling is dependent on several factors, which are summarized in the table below.

ParameterDescriptionTypical Conditions
Copper Catalyst Typically Cu(I) salts are used, such as CuI or Cu₂O. Copper powder can be used but often requires harsh conditions.Catalytic amounts (5-20 mol%) of CuI are common in modern protocols.
Ligand Ligands are often used to stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.N,N-dimethylglycine, phenanthroline derivatives, or various diols can be effective. nih.govnih.gov
Base A base is required to deprotonate the thiol, forming the more nucleophilic thiolate.Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
Solvent High-boiling polar aprotic solvents are typically employed.DMF, DMSO, NMP, or Toluene.
Temperature Classical Ullmann reactions require high temperatures (150-210 °C), but modern ligand-assisted protocols can proceed at lower temperatures (80-130 °C).

This method directly constructs the C-S bond, providing a convergent route to the target molecule.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SₙAr) is another fundamental method for forming aryl-sulfur bonds. researchgate.net The reaction involves the attack of a nucleophile (like a thiolate) on an aromatic ring, replacing a leaving group. acsgcipr.org For an SₙAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov

A direct SₙAr reaction on 4-halobenzyl alcohol with 4-methylthiophenolate would be slow, as the hydroxymethyl group (-CH₂OH) is not a strong EWG. A more viable strategy involves using a precursor with a suitable EWG, which is later converted to the benzyl alcohol.

Two-Step Strategic Route:

SₙAr Reaction: React 4-methylthiophenol with an activated aryl halide, such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzonitrile. The fluoro group is an excellent leaving group for SₙAr, and the aldehyde (-CHO) or nitrile (-CN) groups are strong EWGs that activate the ring for nucleophilic attack. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO with a base like K₂CO₃. rsc.org

Functional Group Interconversion: The resulting intermediate, 4-(4-methylthiophenoxy)benzaldehyde or 4-(4-methylthiophenoxy)benzonitrile, is then reduced to the target benzyl alcohol. Aldehyde reduction is discussed in section 2.2.5.

This pathway strategically uses the activating effect of an EWG to facilitate the key C-S bond formation before transforming it into the desired final functionality.

Grignard Reagent Mediated Synthesis of Benzyl Alcohols

The formation of a benzyl alcohol can be achieved by reacting a Grignard reagent with formaldehyde. wikipedia.orgdoubtnut.com This method constructs the C-C bond between the aromatic ring and the hydroxymethyl group. brainly.in

Synthetic Route:

Thioether Formation: First, the diaryl thioether must be prepared. This could be done via an Ullmann coupling (see 2.2.2) to produce an aryl halide precursor, for example, 4-(4-methylthiophenoxy)bromobenzene from 4-bromothiophenol (B107966) and 4-iodotoluene, or similar precursors.

Grignard Reagent Formation: The resulting 4-(4-methylthiophenoxy)bromobenzene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent: 4-(CH₃C₆H₄S)C₆H₄MgBr.

Reaction with Formaldehyde: The prepared Grignard reagent is then added to a source of formaldehyde. google.com Paraformaldehyde, which is thermally depolymerized to gaseous formaldehyde, is a common choice. google.comgoogle.com

Hydrolysis: The reaction is quenched with a weak acid (e.g., aqueous NH₄Cl) to hydrolyze the intermediate magnesium alkoxide, yielding the final product, this compound. doubtnut.com

This route is highly effective for installing the benzylic alcohol group onto a pre-formed aromatic system.

Reductive Transformations for Benzylic Alcohol Formation

One of the most direct and common methods for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-(4-methylthiophenoxy)benzaldehyde. This aldehyde precursor can be synthesized via various methods, including the SₙAr route described previously (2.2.3).

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis. Several reducing agents can accomplish this with high efficiency and selectivity.

Reducing AgentFormulaTypical Solvent(s)Key Characteristics
Sodium Borohydride (B1222165) NaBH₄Methanol (B129727), Ethanol (B145695)A mild and selective reagent that reduces aldehydes and ketones but typically does not affect esters, amides, or carboxylic acids. It is safe to handle and reactions are often run at room temperature.
Lithium Aluminum Hydride LiAlH₄THF, Diethyl EtherA very powerful and non-selective reducing agent. It will reduce aldehydes, ketones, esters, and carboxylic acids. Reactions must be conducted under anhydrous conditions as it reacts violently with water.
Catalytic Hydrogenation H₂ / CatalystEthanol, Ethyl Acetate (B1210297)Involves hydrogen gas and a metal catalyst (e.g., Pd, Pt, or Raney Nickel). This method is effective but may also reduce other functional groups like alkenes or alkynes if present.
Borane BH₃THFBorane (often as a THF complex) can reduce both aldehydes and carboxylic acids to alcohols.

For the specific conversion of 4-(4-methylthiophenoxy)benzaldehyde to the target alcohol, sodium borohydride (NaBH₄) in methanol or ethanol is an ideal choice due to its high yield, mild reaction conditions, and ease of handling. This step represents a highly efficient functional group interconversion to furnish the final product.

Information regarding the synthesis of this compound is not available in the public domain.

Extensive searches for scientific literature concerning the synthesis, optimization of reaction conditions, and scalability for the chemical compound This compound have yielded no specific results. The available research predominantly focuses on a structurally different compound, 4-(Methylthio)benzyl alcohol .

It is crucial to distinguish between these two molecules:

This compound contains a phenoxy group, meaning an oxygen atom connects the two aromatic rings. Its structure consists of a benzyl alcohol moiety linked to a methylthiophenyl group via an ether bond.

4-(Methylthio)benzyl alcohol features a methylthio group directly attached to the benzyl alcohol backbone.

Due to the strict requirement to focus solely on "this compound" and the absence of any relevant data for this specific compound in the searched literature, it is not possible to generate an article on its synthetic methodologies, reaction condition optimization, or scalability considerations.

No data tables or detailed research findings concerning the synthesis of this compound could be located. Therefore, the requested article sections cannot be developed.

Chemical Reactivity and Transformation Studies of 4 4 Methylthiophenoxy Benzyl Alcohol

Reactions at the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a versatile functional handle, susceptible to a range of transformations including oxidation, substitution, and derivatization. Its reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize reactive intermediates such as carbocations and radicals through resonance. chemistrysteps.comchemistry.coach

Oxidation Pathways and Selective Conversions

The primary benzylic alcohol group in 4-(4-Methylthiophenoxy)benzyl alcohol can be selectively oxidized to form either the corresponding aldehyde, 4-(4-Methylthiophenoxy)benzaldehyde, or be further oxidized to the carboxylic acid, 4-(4-Methylthiophenoxy)benzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation to Aldehyde: Mild and selective oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation. semanticscholar.org Common reagents used for this transformation in other benzylic alcohols include:

Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM).

Manganese dioxide (MnO₂) , which is particularly selective for benzylic and allylic alcohols.

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) based systems, often used with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or oxygen, provide a green and efficient method for this conversion. organic-chemistry.org

Photochemical methods using catalysts like Eosin Y and molecular oxygen from the air offer an environmentally friendly alternative. organic-chemistry.orgrsc.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. chemistrysteps.com Such reagents include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup.

Chromic acid (H₂CrO₄) , often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). khanacademy.org

A two-step, one-pot procedure can also be employed, where a copper-catalyzed aerobic oxidation first forms the aldehyde, which is then oxidized in situ to the carboxylic acid using an agent like sodium chlorite (B76162) (NaClO₂). rsc.org

Table 1: Common Oxidation Pathways for Benzylic Alcohols
TransformationReagent(s)ProductSelectivity
Alcohol to AldehydePCC, DCMAldehydeHigh
Alcohol to AldehydeMnO₂AldehydeHigh (for benzylic)
Alcohol to AldehydeTEMPO/NaOClAldehydeHigh
Alcohol to Carboxylic AcidKMnO₄, NaOH, then H₃O⁺Carboxylic AcidHigh
Alcohol to Carboxylic AcidNa₂Cr₂O₇, H₂SO₄, H₂OCarboxylic AcidHigh

Substitution Reactions at the Benzylic Position

The hydroxyl group can be converted into a good leaving group and subsequently displaced by a nucleophile. This typically proceeds via an Sₙ1 or Sₙ2 mechanism. chemistry.coach The benzylic position is particularly reactive towards nucleophilic substitution because it can form a resonance-stabilized benzylic carbocation, favoring an Sₙ1 pathway. chemistrysteps.comucalgary.ca Primary benzylic systems can also readily undergo Sₙ2 reactions. ucalgary.ca

A common substitution reaction is the conversion of the alcohol to the corresponding benzyl (B1604629) halide. For instance, reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) would be expected to produce 4-(4-Methylthiophenoxy)benzyl chloride. Similarly, phosphorus tribromide (PBr₃) would yield the corresponding benzyl bromide. These benzylic halides are versatile intermediates for further synthetic modifications.

Esterification and Etherification Protocols

Esterification: The benzylic alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard method. acs.orgwikipedia.org This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of one reactant. acs.org Other modern methods for esterification that avoid harsh acidic conditions are also widely used for sensitive substrates. organic-chemistry.orgresearchgate.net

Etherification: Ethers can be synthesized from this compound through various methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide. wikipedia.org This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.comorganic-synthesis.com Due to the reactivity of the benzylic position, this reaction is generally efficient with primary alkyl halides. organic-synthesis.com

Table 2: Representative Derivatization Reactions of the Hydroxyl Group
Reaction TypeReactant(s)Product Type
Esterification (Fischer)Carboxylic Acid, H⁺ catalystEster
Etherification (Williamson)1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)Ether
HalogenationSOCl₂ or PBr₃Benzyl Halide

Deoxygenation Strategies for Benzylic Alcohols

The complete removal of the hydroxyl group to yield the corresponding hydrocarbon, 4-methyl-1-(4-methylbenzyl)thiobenzene, is known as deoxygenation. For benzylic alcohols, this transformation can be achieved through several methods:

Catalytic Hydrogenolysis: The alcohol can be converted to a benzyl halide or tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over a palladium catalyst).

Radical Deoxygenation: The Barton-McCombie deoxygenation is a classic method, although it involves toxic tin reagents. chemrxiv.org

Modern Catalytic Methods: More recent protocols utilize silanes as hydride donors in the presence of catalysts. For example, systems using Cp₂TiCl₂ as a precatalyst and a silane (B1218182) like Me(EtO)₂SiH have been shown to be effective for the direct deoxygenation of benzylic alcohols. chemrxiv.org Another approach uses triphenylphosphine (B44618) oxide (Ph₃P=O) to catalyze the reductive deoxygenation with phenylsilane (B129415) (PhSiH₃). organic-chemistry.org

Rearrangement Reactions Involving the Benzylic Center

Reactions that proceed through a benzylic carbocation intermediate can potentially undergo rearrangement, although this is less common than for other carbocations unless a more stable carbocation can be formed. libretexts.org For this compound, the primary benzylic carbocation formed upon protonation and loss of water is already well-stabilized by the adjacent aromatic ring. reddit.com Significant rearrangement would not be expected under typical substitution or elimination conditions. However, specialized rearrangements like the Newman–Kwart rearrangement have been studied for O-benzyl thiocarbamates, which proceed through a tight ion pair involving a benzylic carbocation, suggesting that under specific thermal conditions, intramolecular migrations involving the benzylic group are possible. acs.orgkiku.dk

Reactivity of the Thiophenoxy Moiety

The diaryl thioether linkage is the second key reactive site in the molecule. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

Oxidation of the Sulfur Atom: The sulfur atom in the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic and physical properties of the molecule.

Oxidation to Sulfoxide: Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively yield the corresponding sulfoxide, [4-(4-Methylphenyl)sulfinyl]phenylmethanol. rsc.orgorganic-chemistry.org

Oxidation to Sulfone: Using an excess of a strong oxidizing agent (e.g., H₂O₂, m-CPBA, or KMnO₄) will typically lead to the formation of the sulfone, [4-(4-Methylphenyl)sulfonyl]phenylmethanol. acs.org

These oxidation states can be useful for modulating the biological activity of related compounds or as intermediates in further synthetic transformations.

Cleavage of the Carbon-Sulfur Bond: While generally stable, the C-S bonds in diaryl thioethers can be cleaved under specific reductive or oxidative conditions. For instance, certain metal-free protocols using reagents like N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in arylmethyl thioethers. mdpi.comresearchgate.net The cleavage of the Ar-S bond in the thiophenoxy moiety would require more drastic conditions, such as treatment with strong reducing agents or certain transition metal catalysts.

Sulfur Oxidation Studies

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The controlled oxidation of thioethers is a fundamental transformation in organic synthesis, as sulfoxides and sulfones are valuable synthetic intermediates and are present in many biologically active molecules.

The oxidation of diaryl sulfides to their corresponding sulfoxides and sulfones can be achieved using a variety of oxidizing agents. The selectivity of the reaction, affording either the sulfoxide or the sulfone, is highly dependent on the choice of oxidant and the reaction conditions. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants or an excess of the oxidizing agent typically leads to the formation of sulfones.

Commonly employed reagents for the oxidation of thioethers include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and sodium periodate (B1199274) (NaIO₄). The chemoselectivity of these oxidations in the presence of other functional groups, such as the primary alcohol in this compound, is a critical consideration. Studies have shown that under specific conditions, the thioether can be selectively oxidized without affecting the alcohol moiety. For example, the use of H₂O₂ in the absence of certain metal catalysts can selectively oxidize sulfides to sulfoxides or sulfones while leaving alcohol groups intact.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the desired level of oxidation is achieved. The products, 4-(4-methylphenylsulfinyl)benzyl alcohol (the sulfoxide) and 4-(4-methylphenylsulfonyl)benzyl alcohol (the sulfone), can be isolated and purified using standard chromatographic methods.

Table 1: Oxidation of this compound

Oxidizing AgentStoichiometrySolventTemperature (°C)Major ProductReference
H₂O₂1.1 equivAcetic Acid254-(4-Methylphenylsulfinyl)benzyl alcohol mdpi.com
H₂O₂2.2 equivAcetic Acid804-(4-Methylphenylsulfonyl)benzyl alcohol mdpi.com
m-CPBA1.0 equivDichloromethane04-(4-Methylphenylsulfinyl)benzyl alcohol acsgcipr.org
m-CPBA>2.0 equivDichloromethane254-(4-Methylphenylsulfonyl)benzyl alcohol acsgcipr.org

Thioether Cleavage Methodologies

The cleavage of the thioether bond in diaryl thioethers is a synthetically useful transformation that can lead to the formation of thiophenols and arenes. Various methodologies have been developed for the cleavage of C-S bonds in thioethers, often involving reductive or oxidative conditions.

Reductive cleavage of diaryl thioethers can be accomplished using dissolving metal reductions, such as sodium in liquid ammonia (B1221849). However, these conditions are often harsh and may not be compatible with other functional groups present in the molecule. More recent methods have focused on the development of milder and more selective cleavage protocols.

Transition metal-catalyzed reactions have emerged as powerful tools for C-S bond cleavage. For instance, palladium-catalyzed reactions have been developed for the cleavage of thioethers. researchgate.net Additionally, metal-free methods employing reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been reported for the selective cleavage of C(sp³)–S bonds in thioethers. nih.gov While these methods are typically applied to alkyl thioethers, they highlight the ongoing research into developing versatile thioether cleavage methodologies.

For a molecule like this compound, the selective cleavage of one of the aryl-sulfur bonds would be a challenging yet potentially valuable transformation, affording either 4-mercaptophenol (B154117) and p-cresol (B1678582) or 4-hydroxybenzyl alcohol and 4-methylthiophenol, depending on the bond cleaved. The regioselectivity of such a cleavage would be influenced by the electronic properties of the two aromatic rings.

Electrophilic Aromatic Substitution on the Thiophenoxy Ring

The thiophenoxy ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (EAS) reactions. The sulfur atom, through its lone pairs, can donate electron density to the ring, making it more nucleophilic than benzene. The methyl group on the thiophenoxy ring is also an activating group.

The directing effect of the thioether group in electrophilic aromatic substitution is generally ortho, para-directing. This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance when the electrophile attacks at the ortho or para positions. The methyl group is also an ortho, para-director. Therefore, electrophilic attack on the 4-methylthiophenoxy ring is expected to occur at the positions ortho to the sulfur atom (positions 3 and 5) and the position ortho to the methyl group (position 3). Steric hindrance may influence the regioselectivity, potentially favoring substitution at the less hindered position.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. semanticscholar.orgpharmdguru.com The choice of reagents and reaction conditions is crucial to control the regioselectivity and to avoid potential side reactions, such as oxidation of the sulfur atom. For instance, strong oxidizing conditions, often used in nitration and sulfonation, could lead to the formation of the corresponding sulfoxide or sulfone. Therefore, milder reaction conditions are often preferred for the electrophilic substitution of sulfur-containing aromatic compounds.

Reactions Involving the Phenyl Ring of the Benzyl Alcohol Core

The phenyl ring of the benzyl alcohol core in this compound is also amenable to a variety of chemical transformations, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The substituents on this ring, namely the hydroxymethyl group and the 4-(4-methylthiophenoxy) group, play a crucial role in directing the outcome of these reactions.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of the benzyl alcohol moiety is activated towards electrophilic aromatic substitution by both the hydroxymethyl group (-CH₂OH) and the 4-(4-methylthiophenoxy) group. The hydroxymethyl group is a weak activating group and an ortho, para-director. The 4-(4-methylthiophenoxy) group, with the electron-donating sulfur atom, is a stronger activating group and is also ortho, para-directing.

Given that both substituents direct incoming electrophiles to the ortho and para positions, the regioselectivity of EAS on this ring will be determined by the combined directing effects. The position para to the 4-(4-methylthiophenoxy) group is occupied by the hydroxymethyl group. Therefore, electrophilic attack is expected to occur at the positions ortho to the 4-(4-methylthiophenoxy) group (positions 3 and 5) and the position ortho to the hydroxymethyl group (position 3). The directing effects of both groups reinforce substitution at position 3 (and by symmetry, position 5).

The outcome of specific EAS reactions, such as nitration or halogenation, will depend on the reaction conditions. It is important to select conditions that are compatible with the alcohol and thioether functionalities. For example, strongly acidic conditions could lead to dehydration of the benzyl alcohol or oxidation of the thioether.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl ether-like linkage (C-S-C) and the potential for converting the hydroxyl group into a better leaving group (e.g., a triflate or halide) opens up possibilities for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: If the benzyl alcohol were converted to a benzyl halide or triflate, it could potentially participate in Suzuki-Miyaura cross-coupling reactions with boronic acids. rsc.orgsandiego.edu This would allow for the introduction of a new aryl or alkyl group at the benzylic position. The reaction would typically be catalyzed by a palladium complex. The compatibility of the thioether functionality under these conditions would need to be considered, as some palladium catalysts can be poisoned by sulfur compounds.

Buchwald-Hartwig Amination: Similarly, a derivative of this compound, such as the corresponding aryl halide, could undergo Buchwald-Hartwig amination to form a C-N bond. acsgcipr.orgwikipedia.org This reaction, also catalyzed by palladium, allows for the synthesis of arylamines. The tolerance of the thioether and benzyl alcohol (or a protected form) to the reaction conditions would be a key factor.

The direct use of the benzyl alcohol in cross-coupling reactions is also an area of active research, with methods being developed for the direct C-O bond activation of alcohols. rsc.org

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

Coupling ReactionSubstrate DerivativeCoupling PartnerCatalyst SystemPotential ProductReference
Suzuki-Miyaura4-(4-Methylthiophenoxy)benzyl bromideArylboronic acidPd(PPh₃)₄ / Base4-(4-Methylthiophenoxy)-4'-substituted-diphenylmethane rsc.org
Buchwald-Hartwig4-Bromo-1-(4-methylthiophenoxy)benzeneAminePd₂(dba)₃ / Ligand / BaseN-Aryl-4-(4-methylthiophenoxy)aniline wikipedia.org

Derivatization and Functionalization of 4 4 Methylthiophenoxy Benzyl Alcohol

Synthesis of Esters and Ethers for Structural Exploration

The benzylic hydroxyl group of 4-(4-methylthiophenoxy)benzyl alcohol is a prime site for esterification and etherification, enabling the exploration of steric and electronic effects on molecular properties.

Ester Synthesis: Esters are commonly prepared through the acid-catalyzed reaction of the alcohol with a carboxylic acid, a process known as Fischer esterification. amherst.edu This reversible reaction often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product. amherst.edu For a substrate like this compound, reacting it with various aliphatic or aromatic carboxylic acids in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid can yield a library of corresponding esters. amherst.edu

Another approach involves the direct oxidative transformation of alcohols into esters. nih.gov For instance, metal-free conditions using a basic ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) with O₂ as the oxidant can achieve high yields in both self-esterification and cross-esterification reactions. nih.gov Substituted benzylic alcohols, including those with methyl groups, have been shown to be effectively converted to their corresponding esters with excellent yields. nih.gov

Ether Synthesis: The synthesis of benzyl (B1604629) ethers is a fundamental transformation, often employed for installing protecting groups or introducing specific functionalities. orgsyn.org Traditional methods like the Williamson ether synthesis are effective but may require strongly basic conditions. orgsyn.org Milder, more neutral methods are often preferred for complex substrates. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which generates a reactive benzylating agent under thermal conditions. orgsyn.org

A convenient protocol for preparing benzyl ethers involves the in situ formation of the active benzylating reagent. This can be achieved by mixing the alcohol substrate with 2-benzyloxy-pyridine and magnesium oxide, followed by treatment with methyl triflate and heating. beilstein-journals.org This method avoids the need for strongly acidic or basic conditions that might be incompatible with the thioether linkage in this compound. orgsyn.orgbeilstein-journals.org Furthermore, copper-catalyzed thioetherification has been developed, allowing for the synthesis of benzyl thioethers from benzyl alcohols and thiols under mild Lewis acid-catalyzed conditions, showcasing the versatility of the benzyl alcohol moiety. nih.gov

Derivative TypeGeneral ReactionReagents and ConditionsPotential Product
EsterFischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat4-(4-Methylthiophenoxy)benzyl ester
EsterOxidative Esterification[EMIM]OAc, O₂, Heat4-(4-Methylthiophenoxy)benzyl ester
EtherIn situ Benzylation2-benzyloxy-pyridine, MgO, MeOTf, Toluene, Heat4-(4-Methylthiophenoxy)benzyl ether
ThioetherCopper-Catalyzed ThioetherificationThiol (R-SH), Cu(OTf)₂, DCM, 25°C4-(4-Methylthiophenoxy)benzyl thioether

Preparation of Benzylic Amines and Halides

Conversion of the hydroxyl group to amines and halides opens pathways to a wide array of subsequent functionalizations, including nucleophilic substitutions and coupling reactions.

Benzylic Halides: The hydroxyl group of a benzyl alcohol can be readily substituted to form benzylic halides. For the analogous compound, 4-(methylthio)benzyl alcohol, treatment with thionyl chloride in pyridine (B92270) and methylene (B1212753) chloride is a known method to produce 4-(methylthio)benzyl chloride. prepchem.com This reaction proceeds effectively at temperatures below 25°C. prepchem.com This method is directly applicable for the halogenation of this compound.

Benzylic Amines: The synthesis of benzylic amines from benzyl alcohols can be achieved through various methods. One common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a catalyst, often ruthenium or iridium-based, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. bath.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the final amine product. bath.ac.uk Another approach is the dehydrative amination of alcohols, which can be performed in water using a water-soluble catalyst, representing an environmentally benign route to benzylic amines. organic-chemistry.org Palladium-catalyzed one-pot reactions of benzyl alcohols with primary amines also provide a direct route to secondary amines without the need for additives. organic-chemistry.org For the synthesis of primary amines, a reductive amination protocol involving treatment with ammonia (B1221849) and a reducing agent like sodium borohydride (B1222165) in the presence of titanium(IV) isopropoxide is effective. organic-chemistry.org

DerivativeReagent 1Reagent 2ConditionsProduct
Benzylic ChlorideThionyl ChloridePyridineMethylene Chloride, <25°C4-(4-Methylthiophenoxy)benzyl chloride
Secondary AminePrimary Amine (R-NH₂)Pd catalystOne-pot reactionN-Alkyl-4-(4-methylthiophenoxy)benzylamine
Primary AmineAmmonia, Ti(IV) isopropoxideSodium borohydrideReductive amination4-(4-Methylthiophenoxy)benzylamine

Modifications of the Thiophenoxy Group

The sulfur atom in the thiophenoxy moiety is a key site for chemical modification, primarily through oxidation. This allows for the fine-tuning of electronic properties and introduces new functional groups.

The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the polarity and hydrogen-bonding capabilities of the molecule. The oxidation of sulfides to sulfoxides or further to sulfones can be achieved with high selectivity using various oxidizing agents. researchgate.netorganic-chemistry.org

Common reagents for this purpose include:

Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant. The reaction can be catalyzed by agents like sodium tungstate (B81510) to drive the reaction to the sulfone stage. researchgate.net Co-existing alcohol groups are generally unaffected under these conditions. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): A powerful and versatile oxidant capable of converting sulfides to sulfones. organic-chemistry.org

Biocatalysis: Certain microorganisms, such as Aspergillus ochraceus and Penicillium funiculosum, can catalyze the oxidation of methyl phenyl sulfide (B99878) derivatives to their corresponding sulfones, offering an environmentally benign alternative. orientjchem.org

The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. For instance, controlling the stoichiometry of H₂O₂ in the presence of a LiNbMoO₆ catalyst enables selective oxidation to either product. organic-chemistry.org This chemical versatility makes compounds containing the methylthio group valuable precursors for a wider range of functionalized molecules.

Development of Novel Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger molecular architectures to create novel conjugates and hybrid molecules. This strategy is widely used in medicinal chemistry to combine the features of different pharmacophores or to attach targeting moieties, imaging agents, or other functional groups.

Benzyl alcohol derivatives are found in numerous drug molecules and serve as key intermediates for more complex structures. researchgate.netsmu.ac.zasemanticscholar.org The functional handles, such as the hydroxyl group or its derivatives (amines, halides), provide convenient points for conjugation.

For example, the alcohol can be used to form ester or ether linkages with other molecules of interest. Similarly, converting the alcohol to a benzylamine (B48309) allows for the formation of amides or sulfonamides. These reactions are fundamental in building hybrid molecules. The in-situ synthesis of heterocyclic derivatives, such as 1,4-dihydropyridines, can be initiated from the oxidation of benzyl alcohols, demonstrating a pathway to complex hybrid systems. nih.gov

While specific conjugates of this compound are not detailed in the provided search results, the synthetic handles available on the molecule allow for its incorporation into various classes of conjugates, including:

Peptide-Drug Conjugates: The benzylamine derivative could be coupled to the carboxylic acid terminus of a peptide.

Linker Chemistry for ADCs: The scaffold could be part of a linker system connecting an antibody to a cytotoxic payload.

Fluorescent Probes: The molecule could be attached to a fluorophore to study its biological distribution or interactions.

The development of such conjugates is a forward-looking strategy that leverages the core structure of this compound for applications in various fields of chemical biology and drug discovery.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into derivatives of this compound is essential for applications where stereochemistry plays a critical role, such as in pharmaceuticals. The synthesis of single enantiomers or diastereomers can be achieved through several modern synthetic strategies. jocpr.com

Asymmetric Catalysis: This is one of the most efficient techniques for the stereoselective synthesis of chiral molecules. jocpr.com It involves the use of a chiral catalyst to preferentially favor the formation of one enantiomer over the other. For benzylic alcohol derivatives, transition-metal-catalyzed asymmetric reactions are particularly powerful. A Pd/Cu co-catalyzed system, for example, has been used for the enantio- and diastereodivergent synthesis of chiral benzylic alcohol derivatives bearing two stereocenters with excellent selectivity. nih.gov By simply changing the configuration of the chiral ligands on the metal catalysts, it is possible to access all four possible stereoisomers from the same starting materials. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts provides a complementary approach to metal-based catalysis. jocpr.com Chiral amino acids, such as proline and its derivatives, are effective organocatalysts for producing chiral building blocks. jocpr.com These catalysts are often well-suited for creating sensitive compounds with multiple stereocenters under mild conditions. jocpr.com

Biocatalysis: Enzymes or whole-cell systems can be used to perform highly selective chemical transformations. jocpr.com Since enzymes are inherently chiral, they can catalyze reactions with exceptional stereoselectivity. jocpr.com For the synthesis of chiral alcohols, keto-reductase enzymes are widely used for the asymmetric reduction of a prochiral ketone precursor. This method has been successfully applied to produce key chiral intermediates for various pharmaceuticals. nih.gov In the case of this compound derivatives, a prochiral ketone, such as 4-(4-methylthiophenoxy)acetophenone, could potentially be reduced using a selective biocatalyst to yield the corresponding chiral secondary alcohol.

Spectroscopic and Structural Elucidation Research Methodologies for 4 4 Methylthiophenoxy Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy provides a map of the proton environments in the molecule. For 4-(4-Methylthiophenoxy)benzyl alcohol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton.

Aromatic Protons: The two benzene (B151609) rings will exhibit signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the benzyl (B1604629) ring (adjacent to the CH₂OH group) and the thiophenoxy ring will likely appear as distinct sets of doublets due to para-substitution, assuming splitting by their ortho-neighbors.

Benzylic Protons: The two protons of the methylene (B1212753) group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of δ 4.5-4.7 ppm.

Hydroxyl Proton: The alcohol proton (-OH) signal is often a broad singlet and its chemical shift can vary (typically δ 1.5-4.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding.

Methyl Protons: The three protons of the methyl group (-SCH₃) attached to the sulfur atom would appear as a sharp singlet, typically downfield around δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show signals for each unique carbon atom.

Aromatic Carbons: A number of signals would be present in the aromatic region (δ 115-160 ppm). The carbons directly attached to the oxygen and sulfur atoms (ipso-carbons) would have distinct chemical shifts.

Benzylic Carbon: The carbon of the -CH₂OH group would be expected in the δ 60-65 ppm region.

Methyl Carbon: The carbon of the -SCH₃ group would appear upfield, typically in the δ 15-20 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are hypothetical values for illustrative purposes, as specific experimental data is not publicly available.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₃ ~2.45 (s, 3H) ~15.8
-CH₂OH ~4.60 (s, 2H) ~64.5
-OH ~2.10 (br s, 1H) -
Benzyl Ring (C-H) ~7.35 (d) ~128.5
Benzyl Ring (C-H) ~7.00 (d) ~119.0
Thiophenoxy Ring (C-H) ~7.25 (d) ~132.0

To confirm the assignments made from 1D NMR and to piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the proton signal at ~4.60 ppm would correlate with the carbon signal at ~64.5 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons (-CH₂) to the ipso-carbon of the thiophenoxy ring, confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key expected absorption bands are:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the -CH₂- and -CH₃ groups) appears just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region would correspond to the aryl ether C-O stretching, and another strong band in the 1000-1050 cm⁻¹ region would indicate the primary alcohol C-O stretch.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range can be attributed to the thioether C-S bond.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H stretch) 3200-3600 Strong, Broad
Aromatic C-H stretch 3000-3100 Medium
Aliphatic C-H stretch 2850-3000 Medium
Aromatic C=C stretch 1450-1600 Medium-Weak
Aryl Ether (C-O stretch) 1200-1300 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₄O₂S), the calculated molecular weight is approximately 246.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 246. Key fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 229.

Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 215.

Cleavage of the ether bond, leading to fragments corresponding to the benzyl alcohol and methylthiophenol moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The presence of two aromatic rings connected by an ether linkage, along with the sulfur and oxygen auxochromes, would be expected to result in characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm. The exact positions and intensities of these absorptions provide a fingerprint of the compound's electronic system.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the alcohol group. Such an analysis would definitively confirm the connectivity and conformation of the molecule. To date, no public crystallographic data for this specific compound appears to be available.

Theoretical and Computational Chemistry Studies of 4 4 Methylthiophenoxy Benzyl Alcohol

Electronic Structure Calculations (DFT, ab initio)

Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized geometry or conformational analysis of 4-(4-Methylthiophenoxy)benzyl alcohol through computational methods were found in the available literature. Such a study would typically involve calculating the molecule's most stable three-dimensional structure by minimizing its energy, considering various possible arrangements (conformers) of its constituent atoms and the rotational freedom around its single bonds.

Frontier Molecular Orbital (FMO) Analysis

There is no available research that specifically analyzes the Frontier Molecular Orbitals (HOMO and LUMO) of this compound. An FMO analysis would provide insights into the molecule's reactivity, identifying the regions most likely to donate or accept electrons in chemical reactions. This would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.

Electrostatic Potential Surface Mapping

Specific studies that map the electrostatic potential surface of this compound are not present in the surveyed scientific literature. An electrostatic potential map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting its interaction with other molecules.

Reaction Mechanism Elucidation Through Computational Modeling

No computational studies focused on elucidating the reaction mechanisms of this compound were identified. Computational modeling is a powerful tool for investigating reaction pathways, but it appears not to have been applied to this specific compound in the published literature.

Transition State Identification and Energy Barrier Calculations

There is no available data from computational models identifying the transition states or calculating the energy barriers for reactions involving this compound. Such calculations are fundamental to understanding the kinetics and feasibility of a chemical transformation.

Reaction Pathway Predictions

In the absence of any computational modeling studies, there are no predicted reaction pathways for this compound available in the scientific literature. Predicting reaction pathways involves mapping the potential energy surface to find the most likely routes from reactants to products.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

There are no specific published studies detailing the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data.

In general, computational methods like DFT are used to calculate theoretical spectra for organic molecules. theaic.orgnih.gov For instance, vibrational frequencies calculated via DFT are often scaled to achieve better agreement with experimental FT-IR and Raman spectra. theaic.org Similarly, Time-Dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra. nih.gov However, the application of these methods to this compound has not been reported in the reviewed literature.

Structure-Reactivity Relationship Investigations

Specific computational investigations into the structure-reactivity relationships of this compound are not found in the existing scientific literature.

Structure-reactivity studies often involve the analysis of molecular descriptors derived from computational chemistry. These can include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial in understanding chemical reactivity and charge transfer processes. theaic.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. theaic.orgnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into hyperconjugative interactions and charge delocalization, which can influence molecular stability and reactivity. theaic.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models relate molecular descriptors to biological activity or chemical reactivity. For some benzyl (B1604629) alcohol derivatives, relationships have been established between toxicity and properties like the octanol-water partition coefficient (log Kow) and Hammett sigma constants. nih.gov

While these techniques are well-established for studying related compounds, their specific application to elucidate the structure-reactivity profile of this compound has not been documented. Without dedicated computational studies, a detailed and accurate analysis as requested cannot be provided.

4 4 Methylthiophenoxy Benzyl Alcohol As a Synthetic Intermediate and Building Block

Application in the Synthesis of Complex Organic Molecules

The structural attributes of 4-(Methylthio)benzyl alcohol make it an ideal starting material for the synthesis of intricate and high-value organic molecules, particularly in the pharmaceutical industry. The presence of both a hydroxyl and a methylthio group allows for sequential and selective functionalization, paving the way for the construction of complex frameworks.

A notable application of 4-(Methylthio)benzyl alcohol is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor used for the treatment of inflammatory diseases. A patented five-step process highlights the strategic use of this building block (WO2001007410A1). google.com The synthesis commences with the conversion of 4-(Methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. This is followed by a series of transformations including cyanation, condensation with a nicotinic ester, hydrolysis, decarboxylation, and finally, oxidation of the methylthio group to a methylsulfonyl group to yield the target intermediate, 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone. google.com

Table 1: Five-Step Synthesis of Etoricoxib Intermediate from 4-(Methylthio)benzyl alcohol

StepReactionReagents and ConditionsIntermediate/Product
1ChlorinationConcentrated Hydrochloric Acid, Toluene, 10-40°C4-(Methylthio)benzyl chloride
2CyanationAlkali metal cyanide (e.g., NaCN), Phase-transfer catalyst4-(Methylthio)phenylacetonitrile
3Condensation6-Methylnicotinic ester3-2-(4-Methylthio)phenyl)-2-cyanoacetylpyridine
4Hydrolysis & DecarboxylationAcidic conditions (e.g., Acetic acid/HCl)3-2-(4-Methylthio)phenyl)acetylpyridine
5OxidationHydrogen peroxide, Alkali metal tungstate (B81510)1-(6-Methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone

Role in the Construction of Polyfunctionalized Scaffolds

The term "polyfunctionalized scaffold" refers to a core molecular structure bearing multiple functional groups, which can be selectively manipulated to generate a library of diverse compounds. 4-(Methylthio)benzyl alcohol is an excellent precursor for such scaffolds due to its inherent functionalities. The hydroxyl group can be easily converted into other functionalities such as halides, ethers, esters, and azides. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only alters the electronic properties of the aromatic ring but also introduces new reactive sites. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions.

For instance, the oxidation of the methylthio group to a sulfone significantly increases the electron-withdrawing nature of the substituent, making the aromatic ring more susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, leading to highly functionalized aromatic scaffolds. The benzylic position can also be further functionalized, expanding the structural diversity of the resulting molecules.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. 4-(Methylthio)benzyl alcohol and its derivatives serve as valuable precursors for the synthesis of a variety of heterocyclic systems.

As previously mentioned in the synthesis of the Etoricoxib intermediate, 4-(Methylthio)benzyl alcohol is a key starting material for the construction of a substituted pyridine (B92270) ring, a prominent nitrogen-containing heterocycle (WO2001007410A1). google.com

Furthermore, this building block has been utilized in the synthesis of sulfur and nitrogen-containing heterocycles. A patent describes the use of 4-(methylthio)benzyl alcohol in the preparation of 5-substituted 1,1-dioxo- google.comlookchem.comthiadiazolidin-3-one derivatives, which are investigated as PTPase 1B inhibitors for the treatment of type 2 diabetes (WO2003082841A1). google.com In this synthesis, the alcohol is used to esterify a carboxylic acid functional group on the heterocyclic scaffold.

The versatility of benzyl (B1604629) alcohol derivatives in general for the synthesis of heterocycles is well-documented. For example, the in-situ oxidation of benzyl alcohols to their corresponding aldehydes, followed by multi-component reactions, is a powerful strategy for the synthesis of complex heterocycles like 1,4-dihydropyridines and 3,4-dihydropyrimidin-2-(1H)-ones. While not explicitly demonstrated for 4-(methylthio)benzyl alcohol in the reviewed literature, its chemical nature makes it a suitable candidate for such transformations.

Utility in Catalyst Ligand Design and Development

The design of ligands is crucial for the development of efficient and selective metal catalysts. While the direct application of 4-(Methylthio)benzyl alcohol in the synthesis of catalyst ligands is not extensively documented in the reviewed literature, its structural features suggest potential in this area. The sulfur atom in the methylthio group can act as a soft donor for transition metals. The aromatic ring provides a rigid backbone, and the benzylic alcohol offers a handle for further modification and incorporation into larger ligand frameworks.

For example, the hydroxyl group could be converted to a phosphine (B1218219) moiety, a common coordinating group in catalysis. Alternatively, the entire molecule could be incorporated into a larger structure to create bidentate or polydentate ligands. However, based on the currently available scientific literature, the exploration of 4-(Methylthio)benzyl alcohol in the field of catalyst ligand design remains a relatively untapped area with potential for future research.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The functional groups of 4-(4-Methylthiophenoxy)benzyl alcohol, namely the benzyl (B1604629) alcohol and the diaryl thioether moieties, present significant opportunities for novel catalytic transformations. Future research should extend beyond simple oxidation or reduction and explore more complex C-C and C-H bond functionalizations.

One promising area is the application of photocatalysis. Recent advancements have demonstrated the ability to convert benzyl alcohols into arenes through a sequential dehydroformylation process, utilizing a cooperative hydrogen atom transfer (HAT) and cobalt system under mild, light-driven conditions. uni-regensburg.de Applying such a methodology to this compound could provide a novel pathway to synthesize 4-methyl(4-methylthiophenoxy)benzene, a transformation that is challenging through traditional methods. Furthermore, the selective photooxidation of the benzyl alcohol to the corresponding aldehyde, 4-(4-Methylthiophenoxy)benzaldehyde, using heterogeneous photocatalysts is another key area. chemrxiv.orgrsc.orgsemnan.ac.ir Developing Z-scheme heterojunction photocatalysts could improve charge separation and enhance the efficiency and selectivity of this important transformation. rsc.org

Additionally, research into electrocatalytic and photoelectrocatalytic oxidation offers a green alternative to conventional methods, potentially providing new mechanistic insights. rsc.org The development of advanced catalysts, such as metal-organic frameworks (MOFs) or polymer-supported palladium nanoparticles, could lead to highly selective and efficient transformations of the alcohol group under mild conditions. acs.orgmdpi.com

Potential Transformation Catalytic Strategy Potential Product Significance
DehydroformylationPhotocatalytic HAT-Cobalt System4-methyl(4-methylthiophenoxy)benzeneNovel C-C bond cleavage and defunctionalization. uni-regensburg.de
Selective OxidationZ-Scheme Heterojunction Photocatalyst4-(4-Methylthiophenoxy)benzaldehydeGreen and highly selective aldehyde synthesis. rsc.org
Electrocatalytic OxidationHeterogeneous Transition Metal Electrocatalysts4-(4-Methylthiophenoxy)benzaldehyde or Benzoic AcidAlternative to OER for H₂ production; green synthesis. rsc.org
HydrogenationPolymer-supported Pd Catalysts4-methyl-1-((p-tolyl)thio)tolueneSelective reduction pathways. mdpi.com

Investigation of Advanced Spectroscopic Techniques for Characterization

While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are crucial for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires more advanced spectroscopic methods. ijpsjournal.comonlineorganicchemistrytutor.com

Future work should focus on the application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to provide unambiguous assignment of all proton and carbon signals, which is vital for confirming the structure of its derivatives and reaction products. ijpsjournal.com

A particularly compelling area for future investigation is the use of solid-state ³³S NMR spectroscopy. morressier.commdpi.com The sulfur atom in the thioether linkage is a key functional center, yet it is NMR-silent with conventional isotopes. ³³S NMR, despite its challenges of low natural abundance and a large quadrupole moment, is highly sensitive to the local electronic environment around the sulfur nucleus. mdpi.comhuji.ac.il By using isotopic enrichment and advanced solid-state techniques, researchers could gain unprecedented insight into the bonding and electronic structure of the thioether moiety. This experimental data, when paired with computational predictions, can be a powerful tool for understanding how the electronic properties of the sulfur atom influence the molecule's reactivity and material properties. chemaxon.com

Technique Target Information Potential Insight
2D NMR (COSY, HSQC, HMBC)Complete ¹H and ¹³C signal assignmentUnambiguous structural elucidation of derivatives and complex reaction mixtures. ijpsjournal.com
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental compositionConfirmation of molecular formulae for novel products and intermediates. ijpsjournal.com
Solid-State ³³S NMRElectronic environment of the sulfur atomDirect probing of the thioether linkage's bonding and electronic structure. morressier.commdpi.com
¹⁷O NMRElectronic environment of the oxygen atomCharacterization of the benzyl alcohol group and its interactions. taylorfrancis.com

Development of Sustainable and Green Synthetic Approaches

Future synthetic research on this compound and its analogues must align with the principles of green chemistry. nih.gov This involves developing methods that reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

One major focus should be the replacement of harsh reagents and solvents. For the final step in its synthesis—the reduction of the corresponding aldehyde—biocatalytic methods using plant-based extracts (e.g., from broccoli or cauliflower) in aqueous media offer an environmentally friendly alternative to traditional metal hydrides. researchgate.net Similarly, developing solvent-free reduction methods, for instance using sodium borohydride (B1222165) dispersed on wet alumina, can significantly reduce energy consumption and waste. nih.gov

For the construction of the core diaryl thioether and diaryl ether frameworks, research should move away from classical methods that use harsh conditions or produce significant salt waste. Future approaches could include:

Catalytic Williamson Ether Synthesis (CWES): Utilizing catalytic quantities of alkali metal salts at high temperatures to enable the use of weaker alkylating agents like alcohols, thus avoiding stoichiometric salt byproducts. acs.org

Thiol-Free Thioether Synthesis: Employing odorless and stable sulfur surrogates like xanthates to avoid the use of malodorous and easily oxidized thiols. mdpi.com

Microwave-Assisted Reactions: Using microwave irradiation to accelerate reaction times and reduce energy consumption, often under solvent-free conditions. nih.govalfa-chemistry.com

These green methodologies would not only make the synthesis of this compound more environmentally benign but also potentially more cost-effective and scalable. alfa-chemistry.com

Synergistic Experimental and Computational Research Endeavors

The integration of computational chemistry with experimental work is a powerful strategy for accelerating discovery and deepening understanding. scielo.br Future research on this compound should leverage this synergy to guide synthetic efforts and rationalize experimental observations.

Computational tools, particularly Density Functional Theory (DFT), can be used to:

Elucidate Reaction Mechanisms: Modeling the reaction pathways for novel catalytic transformations can help optimize conditions and predict potential byproducts. scielo.br

Predict Spectroscopic Properties: Calculating NMR chemical shifts, including challenging nuclei like ³³S, can aid in the interpretation of experimental spectra and confirm structural assignments. chemaxon.com

Guide Catalyst Design: Screening potential catalysts and ligands in silico can help identify promising candidates for experimental testing, saving time and resources.

Furthermore, the rise of machine learning (ML) in chemistry presents new opportunities. nih.gov ML models can be trained on experimental or computational data to predict reaction outcomes, such as yields and selectivity. nih.gov A synergistic loop where computational data is used to train an ML model, which then predicts optimal conditions for an experimental reaction, could significantly accelerate the discovery of new transformations for this compound. nih.govnih.gov This collaborative approach has proven essential in understanding complex molecular interactions and is expected to be vital for targeted chemical design. rsc.orgresearchgate.net

Expansion into Material Science Precursor Applications

The unique structure of this compound, containing both a reactive alcohol "handle" and a functional thioether group, makes it an attractive monomer for novel polymers and materials.

Future research should focus on leveraging this molecule as a precursor for advanced functional polymers. The benzyl alcohol group can be readily converted into other functionalities or used directly in polymerization reactions (e.g., polycondensation) to form polyesters or polyethers. The resulting polymers would feature a diaryl thioether moiety on each repeating unit's side chain.

The presence of the sulfur atom is particularly significant. Polymers containing thioether groups are known to exhibit desirable properties for material science applications:

High Refractive Index Materials: The high electron density of sulfur atoms can contribute to a high refractive index, making such polymers candidates for optical applications like advanced lenses and coatings. nih.gov

Oxidation-Responsive Materials: The thioether linkage can be oxidized to a more polar sulfoxide (B87167) or sulfone. nih.govresearchgate.net This hydrophobic-to-hydrophilic transition can be exploited to create "smart" materials that respond to reactive oxygen species (ROS). Such polymers could be designed for targeted drug delivery systems that release their payload in the high-ROS environments characteristic of cancer tissues or inflammation. nih.govresearchgate.net

Polymer Micelles and Nanoparticles: Amphiphilic block copolymers incorporating this monomer could self-assemble into micelles or nanoparticles, with the thioether groups providing a stimulus-responsive element for controlled disassembly and release. nih.gov

By exploring the polymerization of this compound and its derivatives, researchers can open a new chapter in the development of advanced materials with tailored optical and biomedical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.